molecular formula C19H21NO2S B2622808 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1211116-54-9

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2622808
CAS No.: 1211116-54-9
M. Wt: 327.44
InChI Key: UXTBZZSUQPOLMF-UHFFFAOYSA-N
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Description

The compound "(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone" features a methanone core bonded to two distinct aromatic systems:

  • A pyrrolidine ring substituted with a 4-methoxyphenyl group at the 3-position.
  • A 2-(methylthio)phenyl group attached to the ketone.

The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents, while the methylthio group (-SCH₃) contributes moderate lipophilicity.

Properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-16-9-7-14(8-10-16)15-11-12-20(13-15)19(21)17-5-3-4-6-18(17)23-2/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTBZZSUQPOLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidinyl intermediate.

    Introduction of the Methylthio Group: The intermediate is then reacted with a methylthiophenyl compound under controlled conditions to introduce the methylthio group.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable methanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methylthio groups, using various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Predicted logP¹ Notable Features
Target: (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone C₁₉H₂₁NO₂S 4-OCH₃ (pyrrolidine), 2-SCH₃ (phenyl) 327.44 ~3.2² Balanced polarity, moderate lipophilicity
3-(4-Chlorophenyl)-5-(methylthio)-2-thienylmethanone C₁₆H₁₆ClNOS₂ 4-Cl (thienyl), 5-SCH₃ (thienyl) 337.89 ~3.5³ Thienyl core, chloro substituent increases electronegativity
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone C₁₁H₁₅NO₂S 3-OH (pyrrolidine), 3-CH₃ (thiophene) 241.31 ~1.8⁴ Hydroxyl group enhances hydrophilicity
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone C₁₇H₁₈N₂O 3-CH₃ (pyridine), phenyl 266.34 ~2.5⁵ Pyridine introduces basic nitrogen, altering solubility

¹Predicted using fragment-based methods; ²Estimated via analogous structures; ³Higher logP due to Cl and thienyl; ⁴Lower logP due to -OH; ⁵Moderate logP due to pyridine.

Key Observations:
  • Solubility : The hydroxyl group in significantly reduces logP (increased hydrophilicity), whereas the methylthio group in the target compound elevates lipophilicity.
  • Aromatic Core : Replacement of phenyl with thienyl (in ) or pyridine (in ) modifies aromatic stacking interactions and electronic profiles.

Biological Activity

The compound (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, often referred to as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables to illustrate findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NOSC_{16}H_{19}NOS, with a molecular weight of 285.39 g/mol. Its structure includes a pyrrolidine ring, a methoxyphenyl group, and a methylthio-substituted phenyl moiety, which contribute to its unique biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways and activation of caspase enzymes .

Compound Cell Line IC50 (nM) Mechanism of Action
Compound AHeLa51Apoptosis via caspase-3 activation
Compound BA54924Inhibition of tubulin polymerization
Compound CJurkat80Disruption of mitochondrial function

The mechanism through which this compound exerts its effects involves several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in DNA synthesis and repair, such as DNA polymerase and ribonucleoside reductase .
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed, where the compound triggers cellular signaling leading to programmed cell death .
  • Vascular Disruption : Some derivatives also show antivascular activity by inhibiting endothelial cell migration and disrupting capillary tube formation .

Case Studies

  • Study on Cytotoxicity : A study investigated the cytotoxic effects of related pyrrolidine compounds on murine L1210 lymphoid leukemia cells. It was found that these compounds significantly inhibited DNA synthesis without directly targeting DNA itself, indicating a unique mechanism focused on metabolic pathways .
  • Antitumor Efficacy : Another research highlighted the efficacy of similar compounds in reducing tumor growth in xenograft models. The most potent derivatives demonstrated IC50 values ranging from 24 to 140 nM against multiple cancer cell lines, suggesting their potential as effective antitumor agents .

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